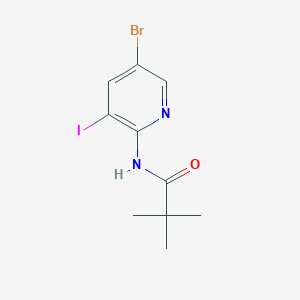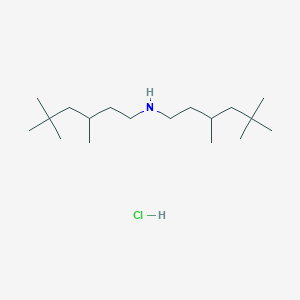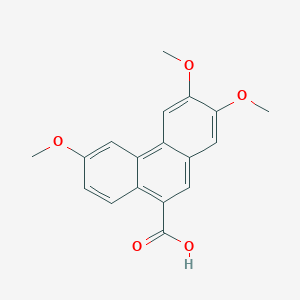
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid is an organic compound with the molecular formula C18H16O5 and a molecular weight of 312.32 g/mol It is a phenanthrene derivative characterized by three methoxy groups attached to the phenanthrene ring and a carboxylic acid group at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethoxyphenanthrene-9-carboxylic acid typically involves the methoxylation of phenanthrene derivatives followed by carboxylation. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which are then further reacted to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation and carboxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include various phenanthrene derivatives with altered functional groups, which can be further utilized in synthetic chemistry and material science.
Applications De Recherche Scientifique
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,6-Trimethoxyphenanthrene-9-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells . The compound’s methoxy groups and carboxylic acid moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dihydroxy-4,9,10-trimethoxyphenanthrene
- 2,5-Dihydroxy-4-methoxyphenanthrene
- 2,5,9-Trihydroxy-4-methoxy-9,10-dihydrophenanthrene
Uniqueness
2,3,6-Trimethoxyphenanthrene-9-carboxylic acid is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H16O5 |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
2,3,6-trimethoxyphenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C18H16O5/c1-21-11-4-5-12-14(8-11)13-9-17(23-3)16(22-2)7-10(13)6-15(12)18(19)20/h4-9H,1-3H3,(H,19,20) |
Clé InChI |
SDTPCRDDXQVACT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C3C=C(C(=CC3=CC(=C2C=C1)C(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


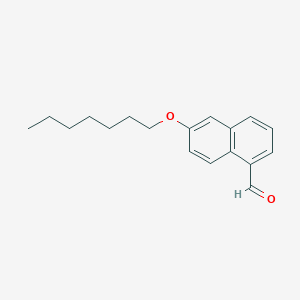
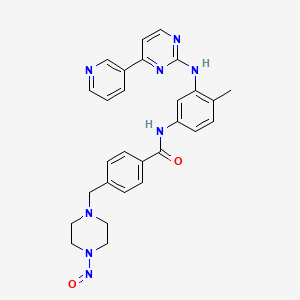
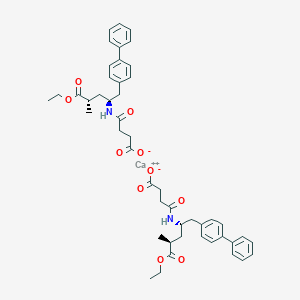
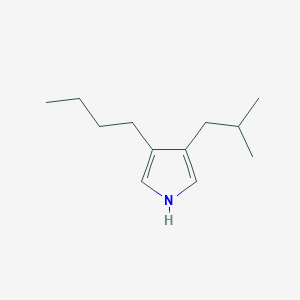
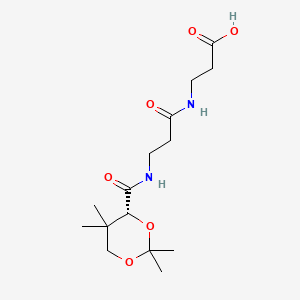
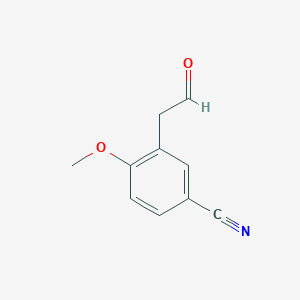
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

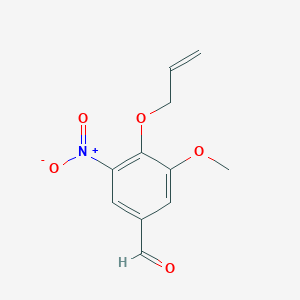
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
